3,4-Bis(bromomethyl)benzoic acid 3,4-Bis(bromomethyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 20896-24-6
VCID: VC20305303
InChI: InChI=1S/C9H8Br2O2/c10-4-7-2-1-6(9(12)13)3-8(7)5-11/h1-3H,4-5H2,(H,12,13)
SMILES:
Molecular Formula: C9H8Br2O2
Molecular Weight: 307.97 g/mol

3,4-Bis(bromomethyl)benzoic acid

CAS No.: 20896-24-6

Cat. No.: VC20305303

Molecular Formula: C9H8Br2O2

Molecular Weight: 307.97 g/mol

* For research use only. Not for human or veterinary use.

3,4-Bis(bromomethyl)benzoic acid - 20896-24-6

Specification

CAS No. 20896-24-6
Molecular Formula C9H8Br2O2
Molecular Weight 307.97 g/mol
IUPAC Name 3,4-bis(bromomethyl)benzoic acid
Standard InChI InChI=1S/C9H8Br2O2/c10-4-7-2-1-6(9(12)13)3-8(7)5-11/h1-3H,4-5H2,(H,12,13)
Standard InChI Key SBOYXPCSVNYAJZ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1C(=O)O)CBr)CBr

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

3,4-Bis(bromomethyl)benzoic acid has the molecular formula C₉H₈Br₂O₂ and a molecular weight of 307.97 g/mol. The structure consists of a benzoic acid core substituted with bromomethyl groups at the 3- and 4-positions (Figure 1). This arrangement confers high reactivity, as the bromine atoms are susceptible to displacement in SN2 reactions or metal-catalyzed couplings.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₈Br₂O₂
Molecular Weight307.97 g/mol
Melting Point52–58°C (analogous esters)
SolubilityInsoluble in water; soluble in organic solvents (e.g., DMF, THF)

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at ~1725 cm⁻¹ (C=O stretch of carboxylic acid) and ~600 cm⁻¹ (C-Br stretch) .

  • NMR: ¹H NMR (DMSO-d₆) signals at δ 4.8–5.2 ppm (bromomethyl protons) and δ 8.0–8.5 ppm (aromatic protons) .

Synthesis and Reaction Pathways

Bromination of Methylbenzoic Acid Derivatives

The most common synthesis involves brominating 3-bromo-4-methylbenzoic acid using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under reflux, catalyzed by dibenzoyl peroxide . This radical bromination selectively targets the methyl group, yielding a mixture of mono- and dibrominated products (Figure 2A).

Table 2: Comparative Synthesis Methods

MethodReagents/ConditionsYieldAdvantages
NBS in CCl₄NBS, dibenzoyl peroxide, reflux64–95%High selectivity for bromomethyl
Photochemical BrominationNBS, chlorobenzene, UV light~80%Avoids toxic CCl₄

Applications in Pharmaceutical and Materials Chemistry

Drug Intermediate

3,4-Bis(bromomethyl)benzoic acid is a precursor to Eprosartan (antihypertensive) and Imatinib (anticancer agent) . The bromomethyl groups facilitate alkylation of amines or thiols in target molecules. For instance, coupling with phenylboronic acids via Suzuki-Miyaura reactions generates biaryl structures common in kinase inhibitors .

Polymer and Nanomaterial Synthesis

The compound’s dual reactivity enables cross-linking in polymer networks. It has been used to synthesize porphyrin-linked fullerenes for organic photovoltaics, where the benzoic acid moiety anchors the structure to metal oxides. Additionally, it serves as a building block for supramolecular gels by forming triazole linkages via click chemistry .

Catalysis and Organic Transformations

In Pd-catalyzed oxidations, methyl esters of 3,4-bis(bromomethyl)benzoic acid act as ligands, enhancing catalytic activity in C–H functionalization reactions .

Recent Advances and Future Directions

Recent studies highlight its utility in healable luminescent gels incorporating lanthanides and metal-organic frameworks (MOFs) for gas storage . Future research may explore enantioselective syntheses and green chemistry approaches to minimize hazardous byproducts.

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